Allyloxy-tert-butyldimethylsilane

Beschreibung

The exact mass of the compound Allyloxy-tert-butyldimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Allyloxy-tert-butyldimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyloxy-tert-butyldimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

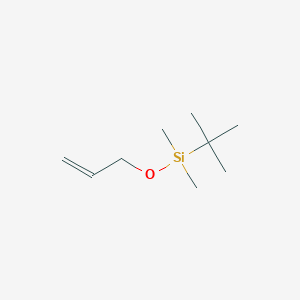

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl-dimethyl-prop-2-enoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OSi/c1-7-8-10-11(5,6)9(2,3)4/h7H,1,8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWVPYLVNAKSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341726 | |

| Record name | Allyloxy-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105875-75-0 | |

| Record name | Allyloxy-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyloxy-tert-butyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of Allyloxy-tert-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Silyl Ether in Modern Organic Synthesis

Allyloxy-tert-butyldimethylsilane, a member of the organosilane family, is a valuable reagent in contemporary organic synthesis.[1] Its structure uniquely combines the stability of a tert-butyldimethylsilyl (TBS) ether with the reactivity of an allyl group. This duality makes it a versatile intermediate and a protective group for alcohols.[2][3] The TBS group offers steric hindrance, imparting stability under a range of reaction conditions, while the allyl group provides a handle for various chemical transformations. This guide offers a comprehensive overview of its core physical properties, spectroscopic signature, synthesis, and safe handling, providing a critical resource for its effective application in research and development.

Molecular Structure of Allyloxy-tert-butyldimethylsilane

Caption: Molecular structure of Allyloxy-tert-butyldimethylsilane.

Core Physicochemical Properties

The physical properties of Allyloxy-tert-butyldimethylsilane are fundamental to its handling, purification, and use in synthesis. It is a colorless, flammable liquid with a characteristic odor.[1][2] Below is a summary of its key physical data.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀OSi | [3][4][5] |

| Molecular Weight | 172.34 g/mol | [3][4] |

| CAS Number | 105875-75-0 | [3][4][5] |

| Appearance | Colorless clear liquid | [2] |

| Boiling Point | 120 °C at 50 mmHg | [3][4] |

| Density | 0.811 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.421 | [3][4] |

| Water Solubility | Sparingly soluble (0.50 g/L at 25°C) | [3][4] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [4] |

Spectroscopic and Analytical Profile

A comprehensive understanding of the spectroscopic data is crucial for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals corresponding to the different hydrogen environments in the molecule.

-

tert-Butyl group: A sharp singlet integrating to 9 protons is expected around δ 0.9 ppm.[6]

-

Dimethylsilyl group: A singlet integrating to 6 protons should appear at approximately δ 0.05-0.1 ppm.[6]

-

Allyl group:

-

The -OCH₂- protons will appear as a doublet around δ 4.0-4.2 ppm.

-

The internal vinylic proton (-CH=) will be a multiplet in the range of δ 5.8-6.0 ppm.

-

The terminal vinylic protons (=CH₂) will present as two separate multiplets around δ 5.0-5.3 ppm.

-

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show distinct peaks for each carbon atom.

-

tert-Butyl group: The quaternary carbon will be around δ 18 ppm, and the methyl carbons around δ 26 ppm.[6]

-

Dimethylsilyl group: The methyl carbons attached to silicon will appear at approximately δ -4 ppm.[6]

-

Allyl group: The -OCH₂- carbon is expected around δ 65 ppm, while the vinylic carbons will be in the range of δ 117 ppm (=CH₂) and δ 135 ppm (-CH=).

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.[7]

-

C-H stretch (alkane): Strong absorptions are expected just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹, corresponding to the C-H bonds of the tert-butyl and methyl groups.

-

C-H stretch (alkene): A medium intensity peak will appear just above 3000 cm⁻¹, around 3080 cm⁻¹, for the vinylic C-H bonds.[7]

-

C=C stretch: A weak to medium absorption band is characteristic for the carbon-carbon double bond of the allyl group, appearing around 1645 cm⁻¹.[7][8]

-

Si-O-C stretch: A strong, broad absorption band in the region of 1080-1100 cm⁻¹ is indicative of the silyl ether linkage.

Mass Spectrometry (MS)

In mass spectrometry, Allyloxy-tert-butyldimethylsilane will exhibit a molecular ion peak (M⁺) at m/z 172. A prominent fragment is often observed at M-57, corresponding to the loss of the tert-butyl group, which is a characteristic fragmentation pattern for TBS-protected compounds.

Synthesis and Reactivity

Synthesis of Allyloxy-tert-butyldimethylsilane

A standard and efficient method for the preparation of Allyloxy-tert-butyldimethylsilane involves the silylation of allyl alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9]

Caption: General workflow for the synthesis of Allyloxy-tert-butyldimethylsilane.

Experimental Protocol: Synthesis of Allyloxy-tert-butyldimethylsilane

-

To a solution of allyl alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous dichloromethane (DCM) cooled to 0 °C, add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford Allyloxy-tert-butyldimethylsilane as a colorless liquid.

Reactivity

-

Cleavage of the Silyl Ether: The TBS ether is stable to a wide range of conditions but can be readily cleaved using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF) in THF, or under acidic conditions (e.g., acetic acid in water/THF).[9] This orthogonality makes it an excellent protecting group.

-

Reactions of the Allyl Group: The allyl moiety can undergo various transformations, including:

-

Isomerization: Treatment with a suitable transition metal catalyst can isomerize the allyl ether to the corresponding enol ether.

-

Metathesis: The terminal double bond can participate in olefin metathesis reactions.

-

Oxidation: The double bond can be oxidized to a diol or cleaved under ozonolysis conditions.

-

Deprotection: The allyl group itself can be removed under specific conditions, for example, using tert-butyllithium in an Sₙ2' reaction.[10]

-

Safety, Handling, and Storage

Allyloxy-tert-butyldimethylsilane is a flammable liquid and vapor.[1][11] It can cause skin and eye irritation, and may cause respiratory irritation.[1][12]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor).[4][11]

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][11]

-

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[11] Avoid contact with skin, eyes, and clothing.[13] Take precautionary measures against static discharge.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][11] Recommended storage temperature is 2-8°C.[3][4]

References

-

Chemdad. (n.d.). ALLYLOXY-T-BUTYLDIMETHYLSILANE. Chongqing Chemdad Co., Ltd. [Link]

-

BuyersGuideChem. (n.d.). Allyloxy-tert-Butyldimethylsilane. [Link]

-

GlobalChemMall. (n.d.). China Low Price Allyloxy-T-Butyldimethylsilane Manufacturers, Suppliers. [Link]

-

Bailey, W. F., England, M. D., Mealy, M. J., Thongsornkleeb, C., & Teng, L. (2000). Facile O-Deallylation of Allyl Ethers via SN2' Reaction with tert-Butyllithium. Organic Letters, 2(4), 489–491. [Link]

-

Gelest, Inc. (2016). SAFETY DATA SHEET: ALLYLOXY-t-BUTYLDIMETHYLSILANE. [Link]

-

ResearchGate. (2017). (PDF) Liquid-phase oxidation of tert -butyldimethylsilane. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. [Link]

-

CliniSciences. (n.d.). MSDS - Safety Data Sheet: tert-Butyl(chloro)dimethylsilane. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

PubChem. (n.d.). (2-Bromoethoxy)-tert-butyldimethylsilane. National Center for Biotechnology Information. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ALLYLOXY-T-BUTYLDIMETHYLSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. ALLYLOXY-T-BUTYLDIMETHYLSILANE | 105875-75-0 [chemicalbook.com]

- 5. Allyloxy-tert-Butyldimethylsilane | C9H20OSi - BuyersGuideChem [buyersguidechem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. m.youtube.com [m.youtube.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. Facile O-Deallylation of Allyl Ethers via SN2' Reaction with tert-Butyllithium [organic-chemistry.org]

- 11. fishersci.fi [fishersci.fi]

- 12. (2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

The Synthetic Chemist's Ally: A Technical Guide to Allyloxy-tert-butyldimethylsilane

Introduction: Navigating Complexity with a Bifunctional Protecting Group

In the intricate landscape of modern organic synthesis, particularly within the demanding realm of pharmaceutical development, the strategic use of protecting groups is paramount to achieving high yields and stereochemical control. Allyloxy-tert-butyldimethylsilane (CAS Number: 105875-75-0) emerges as a versatile and strategically significant reagent. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a focus on the causal logic behind its use in complex synthetic pathways. As a bifunctional molecule, it concurrently offers the robust protection of a tert-butyldimethylsilyl (TBDMS) ether and the unique reactivity of an allyl group, enabling orthogonal deprotection strategies that are critical in multistep synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique attributes to streamline and enhance their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe implementation in any synthetic protocol. The key physicochemical data for Allyloxy-tert-butyldimethylsilane are summarized below.[1]

| Property | Value | Reference |

| CAS Number | 105875-75-0 | [1] |

| Molecular Formula | C₉H₂₀OSi | [1] |

| Molecular Weight | 172.34 g/mol | |

| Boiling Point | 120 °C at 50 mmHg | [1] |

| Density | 0.811 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.421 | [1] |

| Flash Point | 33 °C (91.4 °F) | |

| Water Solubility | Sparingly soluble (0.50 g/L at 25 °C) | [1] |

| Appearance | Colorless liquid | |

| Storage Temperature | 2-8°C | [1] |

Safety Considerations: Allyloxy-tert-butyldimethylsilane is a flammable liquid and vapor. Standard laboratory safety protocols, including the use of a fume hood, personal protective equipment (gloves, safety glasses), and avoidance of ignition sources, are mandatory. For detailed handling and disposal information, consult the material safety data sheet (MSDS).

Synthesis of Allyloxy-tert-butyldimethylsilane: A Validated Protocol

The synthesis of Allyloxy-tert-butyldimethylsilane is a straightforward and high-yielding procedure based on the well-established silylation of alcohols. The Corey protocol, which utilizes imidazole as a catalyst and activator, is a reliable method for the formation of TBDMS ethers.[2]

Reaction Principle

The reaction proceeds via the nucleophilic attack of allyl alcohol on the silicon atom of tert-butyldimethylsilyl chloride. Imidazole plays a crucial role by reacting with TBDMS-Cl to form a highly reactive silyl-imidazolium intermediate, which is then readily attacked by the alcohol. Dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively solvates the reagents and intermediates.[2]

Experimental Protocol

Materials:

-

Allyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

-

Add allyl alcohol (1.0 equivalent) to the DMF and stir until dissolved.

-

Add imidazole (2.5 equivalents) to the solution and stir until it is fully dissolved.

-

In a separate flask, dissolve tert-butyldimethylsilyl chloride (1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Slowly add the TBDMS-Cl solution to the stirred solution of allyl alcohol and imidazole at room temperature. For reactions where precise control is needed, the addition can be performed at 0 °C.[3]

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to quench any remaining TBDMS-Cl and neutralize the reaction mixture.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to afford pure Allyloxy-tert-butyldimethylsilane.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Allyloxy-tert-butyldimethylsilane.

The Dual Nature of Protection: Orthogonal Deprotection Strategies

The synthetic utility of Allyloxy-tert-butyldimethylsilane lies in its possession of two distinct protecting groups for a hydroxyl functionality: the TBDMS ether and the allyl ether. These groups can be cleaved under different, non-interfering conditions, a concept known as orthogonal protection.[4] This allows for the selective deprotection of one group while the other remains intact, a powerful tool in the synthesis of complex molecules with multiple hydroxyl groups.

TBDMS Ether Deprotection

The TBDMS group is known for its stability under a wide range of conditions, yet it can be readily cleaved using fluoride ion sources. The exceptional strength of the silicon-fluoride bond (bond dissociation energy ~582 kJ/mol) is the thermodynamic driving force for this reaction.[2]

Standard Protocol (TBAF):

-

Reagent: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Conditions: Stirring the silyl ether with a solution of TBAF in THF at room temperature.

-

Mechanism: The fluoride ion attacks the silicon center, forming a pentacoordinate intermediate which then collapses to release the alkoxide and form the stable tributylammonium fluorosilicate.[2]

A variety of other reagents can also be employed for TBDMS deprotection, offering different levels of selectivity. For instance, acetyl chloride in dry methanol provides a mild and selective method that is compatible with many other protecting groups.[2]

Allyl Ether Deprotection

The allyl group is stable to a wide range of acidic and basic conditions but can be selectively removed through transition metal catalysis, most commonly with palladium(0) complexes.[5]

Standard Protocol (Palladium-Catalyzed):

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Allyl Scavenger: A variety of nucleophiles can be used, such as morpholine, dimedone, or a hydride source like phenylsilane.

-

Conditions: The reaction is typically carried out in a suitable solvent like THF or dichloromethane at room temperature.

-

Mechanism: The palladium(0) catalyst undergoes oxidative addition into the allyl C-O bond to form a π-allylpalladium(II) complex. The allyl scavenger then attacks this complex, regenerating the palladium(0) catalyst and transferring the allyl group to the scavenger.[6]

Orthogonal Deprotection Workflow

The ability to selectively cleave either the TBDMS or the allyl ether allows for a branched synthetic strategy from a single intermediate.

Caption: Orthogonal deprotection of Allyloxy-tert-butyldimethylsilane.

Application in Pharmaceutical Synthesis: A Case Study Perspective

While a direct total synthesis employing Allyloxy-tert-butyldimethylsilane is not readily found in the literature, its utility can be inferred from the synthesis of complex pharmaceutical agents like Selexipag. Selexipag is a prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension.[7][8] Its synthesis involves the coupling of a pyrazine core with a side chain containing a butanol derivative.[9][10]

In a hypothetical synthetic route towards a Selexipag analog or other complex drug molecules, a bifunctional reagent like Allyloxy-tert-butyldimethylsilane could be invaluable. For instance, the allyl group could be used to install a side chain via a cross-metathesis reaction, while the TBDMS-protected alcohol is carried through several synthetic steps. Subsequently, the TBDMS group could be deprotected to reveal a hydroxyl group for further functionalization, such as etherification to introduce a different side chain. The stability of the TBDMS ether to a wide range of reaction conditions makes it an ideal protecting group for such a strategy.

Furthermore, studies have shown that the presence of a tert-butyldimethylsilyl group can modulate the cytotoxic activity of certain compounds, suggesting a potential role for this moiety beyond that of a simple protecting group in drug design and discovery.

Characterization

The identity and purity of Allyloxy-tert-butyldimethylsilane can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (multiplets in the regions of δ 5.9-6.0 ppm for the methine proton and δ 5.0-5.3 ppm for the terminal vinyl protons, and a doublet around δ 4.1 ppm for the methylene protons adjacent to the oxygen). The tert-butyl group will appear as a singlet at approximately δ 0.9 ppm, and the two methyl groups on the silicon will appear as a singlet around δ 0.1 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the allyl group, the tert-butyl group, and the methyl groups attached to the silicon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching frequencies for the alkyl and vinyl groups, a C=C stretching vibration for the allyl group, and strong Si-O and Si-C stretching bands.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a tert-butyl group.

Conclusion: A Strategically Important Reagent

Allyloxy-tert-butyldimethylsilane is more than just a protected alcohol; it is a strategic tool for the synthetic chemist. Its value lies in the orthogonal nature of its two protecting groups, which allows for divergent and flexible synthetic planning. The robust and well-documented chemistry of both TBDMS and allyl ethers provides a high degree of predictability and reliability in its application. For researchers in drug discovery and process development, the ability to selectively unmask a hydroxyl group at a desired stage of a complex synthesis is a significant advantage. As the demand for more complex and stereochemically defined molecules continues to grow, the strategic implementation of such bifunctional reagents will undoubtedly play an increasingly important role in advancing the frontiers of organic synthesis.

References

-

Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.1972 , 94, 6192. ([Link])

-

Organic Syntheses. ([Link])

-

Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004. ([Link])

-

WIPO Patent WO2017042828A2. ([Link])

-

Green Chemistry (RSC Publishing). ([Link])

- Google P

-

ResearchGate. ([Link])

-

Total Synthesis. ([Link])

-

Organic Chemistry Portal. ([Link])

-

Chemdad. ([Link])

-

PubMed Central (PMC). ([Link])

- Google P

-

Total Synthesis. ([Link])

-

PubMed. ([Link])

-

WIPO Patentscope. ([Link])

-

Zirconium-Mediated SN2' Substitution of Allylic Ethers: Regio- and Stereospecific Formation of Protected Allylic Amines. ([Link])

-

ResearchGate. ([Link])

-

The Royal Society of Chemistry. ([Link])

-

ResearchGate. ([Link])

-

PubMed Central (PMC). ([Link])

Sources

- 1. ALLYLOXY-T-BUTYLDIMETHYLSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Allyl Ethers [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. WO2017042828A2 - Process for the preparation of selexipag and intermediates thereof - Google Patents [patents.google.com]

- 8. medkoo.com [medkoo.com]

- 9. SELEXIPAG interMediate synthesis - chemicalbook [chemicalbook.com]

- 10. CN106316967A - Selexipag intermediates and method for preparing selexipag - Google Patents [patents.google.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Introduction: The Indispensable Role of Silyl Ethers in Modern Chemistry

An In-depth Technical Guide to the Structure and Bonding in Silyl Ethers

Silyl ethers are a cornerstone of modern organic synthesis, primarily serving as versatile and reliable protecting groups for alcohols.[1] Their general structure, R¹R²R³Si-O-R⁴, features a silicon atom covalently bonded to an alkoxy group, where R¹, R², and R³ are typically alkyl or aryl groups, and R⁴ is the organic moiety derived from the parent alcohol.[1] The strategic advantage of silyl ethers lies in the fine-tuning of their stability and reactivity by varying the substituents on the silicon atom.[1] This allows for their selective installation and removal under mild conditions, a critical requirement in the multi-step synthesis of complex molecules, including pharmaceuticals.[1] Common examples range from the highly labile trimethylsilyl (TMS) group to the sterically hindered and robust tert-butyldiphenylsilyl (TBDPS) group.[1] Understanding the fundamental principles of their structure and bonding is paramount for any scientist leveraging these groups, as it directly informs their stability, spectroscopic signatures, and reaction dynamics.

The Si-O-C Linkage: A Tale of Two Ethers

The unique characteristics of silyl ethers become evident when their central Si-O-C linkage is compared to the C-O-C bond found in conventional ethers. The differences in electronegativity, bond lengths, and bond strengths dictate their divergent chemical behavior.

Bond Polarity and Strength

The silicon-oxygen bond is significantly more polar than a carbon-oxygen bond due to the lower electronegativity of silicon (1.90 on the Pauling scale) compared to carbon (2.55).[2] This creates a more pronounced partial positive charge on the silicon atom (Siᵟ⁺) and a partial negative charge on the oxygen (Oᵟ⁻), giving the bond a higher degree of ionic character.[2][3] Counterintuitively, despite being longer, the Si-O single bond is substantially stronger than a C-O single bond, a testament to this ionic contribution.[2]

| Bond | Bond Length (Å) | Bond Dissociation Energy (kJ/mol) | Electronegativity Difference |

| Si-O | ~1.60 - 1.65 | ~452 | 1.54 |

| C-O | ~1.4 | ~360 | 0.89 |

| Table 1: Comparison of key bonding parameters between Si-O and C-O single bonds.[2][3] |

Geometric Considerations: The Si-O-C Bond Angle

A defining structural feature of silyl ethers is their characteristically wide Si-O-C bond angle. While the C-O-C angle in dialkyl ethers is typically near the tetrahedral angle of 109.5°, the Si-O-C angle is often significantly larger, sometimes exceeding 130°.[4] For instance, the crystal structure of an enol silyl ether revealed an Si-O-C angle of 132.5°.[4] This widening is attributed to a combination of factors:

-

Steric Repulsion: The bulky substituents commonly found on the silicon atom create steric strain that is relieved by increasing the bond angle.

-

Electronic Effects: The precise nature of bonding, including the potential (though debated) involvement of silicon's d-orbitals and hyperconjugation, influences the electron density distribution and favors a more open geometry.

The Influence of Substituents: Tailoring Stability and Reactivity

The true synthetic utility of silyl ethers stems from the ability to control their properties by modifying the substituents on the silicon atom. The steric bulk of these groups is the primary determinant of the ether's stability towards hydrolysis and other cleavage conditions.[1]

Steric Hindrance and Stability

Increasing the size of the alkyl or aryl groups on the silicon atom physically shields the electrophilic silicon center from nucleophilic attack, thereby increasing its resistance to cleavage.[1] This steric protection also makes the initial formation of the silyl ether more challenging.[1] The relative stability of common silyl ethers to acidic hydrolysis follows a clear trend directly correlated with the steric bulk of the silyl group.[1]

| Silyl Group | Abbreviation | Relative Rate of Hydrolysis (Acidic) |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

| Table 2: Relative stability of common silyl ether protecting groups, demonstrating the profound impact of steric hindrance.[1] |

This predictable hierarchy allows chemists to selectively protect or deprotect alcohols in the presence of others. For example, a TMS ether can be cleaved under conditions that leave a TBS ether on the same molecule completely intact.

Conformational Influence

In cyclic systems, such as silyloxycyclohexanes, bulky silyl groups can exert a significant influence on the conformational equilibrium of the ring.[5] These bulky groups introduce complex 1,3-repulsive steric interactions that can, in some cases, favor an axial orientation over the typically more stable equatorial position to minimize these clashes.[5][6] This ability to alter molecular conformation can be a critical factor in controlling the stereochemical outcome of reactions at other sites within the molecule.

Spectroscopic Characterization of Silyl Ethers

The identification and characterization of silyl ethers rely on standard spectroscopic techniques, each providing a unique signature of the Si-O-C linkage.[7]

| Technique | Observation | Typical Range/Shift |

| Infrared (IR) | Strong C-O stretching vibration | 1000 - 1300 cm⁻¹ |

| ¹H NMR | Protons on carbon α to the oxygen (R-CH₂-O-Si) | 3.4 - 4.5 ppm |

| ¹³C NMR | Carbon atom α to the oxygen (R-C -O-Si) | 50 - 80 ppm |

| Table 3: Key spectroscopic data for the characterization of silyl ethers.[7][8][9] |

The absence of a broad O-H stretch in the IR spectrum (around 3200-3600 cm⁻¹) is a strong indicator that the parent alcohol has been successfully converted to a silyl ether. In ¹H NMR, the chemical shift of the protons on the carbon attached to the ether oxygen is a key diagnostic signal.[8]

Experimental Protocols: A Self-Validating System

The reliability of silyl ethers in synthesis is underpinned by robust and well-established protocols for their formation and cleavage.

Protocol 1: Formation of a Silyl Ether (Corey Protocol)

This method is a widely trusted procedure for the silylation of alcohols, particularly for the installation of the workhorse TBS group.[1] The causality behind its effectiveness lies in the in-situ formation of a highly reactive silylating agent from the reaction of the silyl chloride with imidazole.

Workflow for Silyl Ether Formation

Caption: General workflow for the silylation of an alcohol.

Step-by-Step Methodology:

-

To a solution of the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC). Primary alcohols typically react within an hour, while more hindered alcohols may require extended reaction times.[1]

-

Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure silyl ether.

Protocol 2: Cleavage of a Silyl Ether

The choice of deprotection agent is dictated by the stability of the silyl ether and the compatibility of other functional groups in the molecule. Fluoride-based reagents are highly effective due to the exceptional strength of the resulting Si-F bond, which provides a strong thermodynamic driving force for the reaction.[10][11]

Workflow for Silyl Ether Cleavage

Caption: Primary pathways for the deprotection of silyl ethers.

A. Fluoride-Mediated Cleavage (using TBAF):

-

Dissolve the silyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 - 2.0 eq) dropwise at room temperature.[12]

-

Stir the mixture and monitor the reaction by TLC. Reaction times can vary from minutes to several hours depending on the steric bulk of the silyl group.[13]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the deprotected alcohol.

B. Acid-Catalyzed Cleavage:

-

Dissolve the silyl ether in a protic solvent such as methanol or a mixture of THF and water.[13]

-

Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or acetic acid.[12][13]

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by column chromatography.

Conclusion

The structure and bonding of silyl ethers are fundamentally different from those of their carbon-based analogs, defined by a highly polar, strong, and geometrically flexible Si-O-C linkage. The ability to modulate the steric environment around the silicon atom provides chemists with a powerful tool to control the stability and reactivity of these groups, enabling their widespread use in complex chemical synthesis. A thorough understanding of these core principles, from bond angles and strengths to the mechanisms of formation and cleavage, is essential for the rational design of synthetic strategies in research, drug development, and materials science.

References

-

Silyl ether . (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Silicon–oxygen bond . (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Silicon–oxygen bond . (n.d.). In Grokipedia. Retrieved January 27, 2026, from [Link]

-

Wagschal, S., et al. (2024). SilE-R and SilE-S-DABB Proteins Catalyzing Enantiospecific Hydrolysis of Organosilyl Ethers . Angewandte Chemie International Edition. Retrieved from [Link]

-

Pedersen, C. M., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations . Beilstein Journal of Organic Chemistry, 13, 82-90. Available at: [Link]

-

Pedersen, C. M., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations . ResearchGate. Retrieved from [Link]

-

Spectroscopy of Ethers . (n.d.). Fiveable. Retrieved January 27, 2026, from [Link]

-

Valdés, H. (2023). Insights into Si-Si and Si-H Bond Activation by Transition Metal Complexes . Encyclopedia.pub. Retrieved from [Link]

-

O'Hagan, D., et al. (2007). Why Are Silyl Ethers Conformationally Different from Alkyl Ethers? Chair−Chair Conformational Equilibria in Silyloxycyclohexanes and Their Dependence on the Substituents on Silicon . Journal of the American Chemical Society, 129(5), 1300-1306. Available at: [Link]

-

Brisse, F., Thoraval, D., & Chan, T. H. (1986). The crystal structure of an enol silyl ether . Canadian Journal of Chemistry, 64(4), 739-743. Available at: [Link]

-

Various authors. (2014). Why is the Si-O-C bond more unstable and susceptible to hydrolysis than the Si-O-Si bond? . Quora. Retrieved from [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols . Master Organic Chemistry. Retrieved from [Link]

-

tert-Butyldimethylsilyl Ethers . (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Leah4sci. (2022). TMS Alcohol Protecting Group Using Silyl Ether . YouTube. Retrieved from [Link]

-

Silylethers . (2021). Chemistry LibreTexts. Retrieved from [Link]

-

List, B., et al. (2022). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers . Journal of the American Chemical Society, 144(23), 10236-10242. Available at: [Link]

-

Silyl ether synthesis by silylation or cyanosilylation . (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Deprotection of Silyl Ethers . (n.d.). Gelest Technical Library. Retrieved from [Link]

-

Kahr, B., et al. (1998). Structure and basicity of silyl ethers: a crystallographic and ab initio inquiry into the nature of silicon-oxygen interactions . Journal of the American Chemical Society, 120(33), 8529-8536. Available at: [Link]

-

Trost, B. M., & Stambuli, J. P. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates . Organic Letters, 15(20), 5366-5369. Available at: [Link]

-

Wu, Y., et al. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 . Synlett, 2006(8), 1260-1262. Available at: [Link]

-

Kresge, A. J., & Tobin, J. B. (1996). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers . Journal of the American Chemical Society, 118(8), 1990-1991. Available at: [Link]

-

Organosilicon chemistry . (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Hazimah, A. H., et al. (2011). 1 H NMR spectra of poly(silyl ethers) based palm oil . ResearchGate. Retrieved from [Link]

-

Organosilicon chemistry . (n.d.). In Grokipedia. Retrieved January 27, 2026, from [Link]

-

Alcohol or phenol synthesis by silyl ether cleavage . (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Spectroscopy of Ethers . (2024). Chemistry LibreTexts. Retrieved from [Link]

-

List, B., et al. (2022). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers . ACS Publications. Retrieved from [Link]

-

Soderberg, T. (n.d.). Spectroscopy of Ethers . Chemistry LibreTexts. Retrieved from [Link]

-

Organosilicon development history . (2024). XIAMETER. Retrieved from [Link]

-

Thomas, S. E. (1991). Recent Advances in Organosilicon Chemistry . SCI. Retrieved from [Link]

-

Suginome, M., et al. (2020). Supplementary Information: Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis . The Royal Society of Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2014). Cleavage Of Ethers With Acid . Master Organic Chemistry. Retrieved from [Link]

-

Organosilicon Compounds: Everything You Need to Know . (n.d.). Changfu Chemical. Retrieved January 27, 2026, from [Link]

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. Silicon–oxygen bond - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

An In-depth Technical Guide to the Synthesis of Allyloxy-tert-butyldimethylsilane

Abstract

This technical guide provides a comprehensive overview of the synthesis of allyloxy-tert-butyldimethylsilane, a valuable silyl ether used in organic synthesis as a protective group for allyl alcohol. The document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses key analytical techniques for product characterization. Safety considerations and process optimization are also addressed, making this a vital resource for researchers, chemists, and professionals in drug development and chemical manufacturing.

Introduction: The Strategic Importance of Silyl Ethers

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, often requires temporary masking to prevent unwanted side reactions. Among the myriad of protecting groups, silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, have emerged as a cornerstone of modern synthetic chemistry.[1][2]

The TBDMS group offers a compelling balance of stability and reactivity. It is readily introduced, robust enough to withstand a wide range of non-acidic and non-fluoride-containing reagents, and can be selectively removed under mild conditions.[1][3] This guide focuses on the synthesis of allyloxy-tert-butyldimethylsilane, a derivative where the TBDMS group protects the hydroxyl functionality of allyl alcohol. The presence of the allyl group's double bond provides an additional site for further chemical transformations, making this compound a versatile building block in complex molecule synthesis.

Reaction Mechanism and Rationale

The formation of allyloxy-tert-butyldimethylsilane from allyl alcohol and tert-butyldimethylsilyl chloride (TBDMS-Cl) is a classic example of nucleophilic substitution at a silicon center. The reaction is typically facilitated by a base, most commonly imidazole, in an aprotic polar solvent such as N,N-dimethylformamide (DMF).

The Role of Imidazole and DMF

While TBDMS-Cl is a potent silylating agent, its reaction with alcohols can be sluggish. The addition of imidazole serves a dual purpose. Firstly, it acts as a base to deprotonate the allyl alcohol, increasing its nucleophilicity. Secondly, and more importantly, imidazole reacts with TBDMS-Cl to form a highly reactive intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is a much more powerful silylating agent than TBDMS-Cl itself.

Recent studies have also highlighted the catalytic role of the solvent, DMF, in accelerating the silylation process.

Mechanistic Pathway

The reaction proceeds through the following key steps:

-

Activation of the Silylating Agent: Imidazole reacts with TBDMS-Cl in an equilibrium step to form the highly electrophilic N-(tert-butyldimethylsilyl)imidazolium chloride.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of allyl alcohol attacks the silicon atom of the activated silylating agent.

-

Proton Transfer: A molecule of imidazole acts as a base to deprotonate the resulting oxonium ion, yielding the desired allyloxy-tert-butyldimethylsilane and imidazolium chloride as a byproduct.

The overall transformation is a highly efficient and clean reaction, typically affording high yields of the desired product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of allyloxy-tert-butyldimethylsilane.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |

| Allyl Alcohol | 58.08 | 5.81 g (7.1 mL) | 0.10 | ≥99% |

| tert-Butyldimethylsilyl Chloride (TBDMS-Cl) | 150.72 | 16.6 g | 0.11 | ≥98% |

| Imidazole | 68.08 | 13.6 g | 0.20 | ≥99% |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous |

| Diethyl Ether | 74.12 | 200 mL | - | Anhydrous |

| Saturated Aqueous Sodium Bicarbonate | - | 100 mL | - | - |

| Brine (Saturated Aqueous NaCl) | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Reaction Workflow

Caption: Experimental workflow for the synthesis of allyloxy-tert-butyldimethylsilane.

Step-by-Step Procedure

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add allyl alcohol (5.81 g, 0.10 mol) and imidazole (13.6 g, 0.20 mol).

-

Add anhydrous DMF (50 mL) to the flask.

-

Seal the flask with a septum, and purge with nitrogen.

-

Stir the mixture at room temperature until all the imidazole has dissolved.

-

In a separate dry flask, dissolve TBDMS-Cl (16.6 g, 0.11 mol) in anhydrous DMF (20 mL).

-

Cool the reaction flask containing the allyl alcohol and imidazole to 0 °C using an ice bath.

-

Slowly add the TBDMS-Cl solution to the reaction mixture dropwise via syringe over 30 minutes. A white precipitate of imidazolium chloride will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-16 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Shake the funnel vigorously and separate the layers.

-

Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure. The product, allyloxy-tert-butyldimethylsilane, is a colorless liquid with a boiling point of 120 °C at 50 mmHg.[1]

Product Characterization

The identity and purity of the synthesized allyloxy-tert-butyldimethylsilane can be confirmed by various spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₂₀OSi |

| Molecular Weight | 172.34 g/mol |

| Boiling Point | 120 °C @ 50 mmHg[1] |

| Density | 0.811 g/mL at 25 °C |

| Refractive Index | n20/D 1.421 |

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely published, the expected NMR and IR data can be accurately predicted based on the known chemical environment of the protons and carbons, and the characteristic vibrational frequencies of the functional groups.

-

δ 5.95-5.85 (m, 1H): This multiplet corresponds to the internal vinyl proton (-CH=CH₂).

-

δ 5.25 (dd, J = 17.2, 1.6 Hz, 1H) and 5.10 (dd, J = 10.4, 1.2 Hz, 1H): These two doublets of doublets are characteristic of the terminal vinyl protons (=CH₂).

-

δ 4.15 (d, J = 5.6 Hz, 2H): This doublet represents the two allylic protons (-O-CH₂-CH=).

-

δ 0.90 (s, 9H): The sharp singlet is due to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

δ 0.05 (s, 6H): This singlet corresponds to the six equivalent protons of the two methyl groups attached to the silicon atom (-Si(CH₃)₂).

-

δ 135.0: The carbon of the internal vinyl group (-C H=CH₂).

-

δ 116.5: The carbon of the terminal vinyl group (=C H₂).

-

δ 65.0: The allylic carbon attached to the oxygen (-O-C H₂-).

-

δ 25.9: The nine equivalent carbons of the tert-butyl group (-C(C H₃)₃).

-

δ 18.3: The quaternary carbon of the tert-butyl group (-C (CH₃)₃).

-

δ -5.3: The six equivalent carbons of the two methyl groups on the silicon atom (-Si(C H₃)₂).

-

3080 cm⁻¹: C-H stretch of the sp² hybridized carbons of the alkene.

-

2955, 2930, 2860 cm⁻¹: C-H stretches of the sp³ hybridized carbons of the alkyl groups.

-

1645 cm⁻¹: C=C stretch of the alkene.

-

1255 cm⁻¹: Si-C stretch, characteristic of the Si-(CH₃)₂ group.

-

1100 cm⁻¹: C-O-Si stretch.

-

840, 780 cm⁻¹: Si-C bend.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Allyl Alcohol: Highly flammable, toxic, and an irritant. Avoid inhalation, ingestion, and skin contact.

-

tert-Butyldimethylsilyl Chloride (TBDMS-Cl): Corrosive and reacts with moisture. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Imidazole: Corrosive and can cause severe skin burns and eye damage.[4] Avoid breathing dust and ensure adequate ventilation.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of allyloxy-tert-butyldimethylsilane via the silylation of allyl alcohol with TBDMS-Cl and imidazole is a robust and high-yielding procedure. This guide has provided a detailed protocol, elucidated the reaction mechanism, and offered insights into the characterization and safe handling of the materials involved. The versatility of the TBDMS protecting group, coupled with the reactivity of the allyl moiety, ensures that allyloxy-tert-butyldimethylsilane will remain a valuable tool in the arsenal of the synthetic organic chemist.

References

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]

-

Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available at: [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. Available at: [Link]

-

University of California, Irvine. Alcohol Protecting Groups. Available at: [Link]

-

Chemdad. ALLYLOXY-T-BUTYLDIMETHYLSILANE One Chongqing Chemdad Co. ,Ltd. Available at: [Link]

-

AAPPTec. MSDS - Safety Data Sheet for TBDMS-Cl. Available at: [Link]

-

Organic Syntheses. Benzyne. Available at: [Link]

-

Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. Available at: [Link]

-

Organic Chemistry Portal. Allyl Ethers. Available at: [Link]

-

Organic Chemistry Portal. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Available at: [Link]

Sources

Spectroscopic Characterization of Allyloxy-tert-butyldimethylsilane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Allyloxy-tert-butyldimethylsilane, a versatile silyl ether in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering insights into the interpretation of the spectra and providing detailed experimental protocols for data acquisition.

Introduction

Allyloxy-tert-butyldimethylsilane (ATBS) is a valuable bifunctional molecule that incorporates both a protected alcohol in the form of a tert-butyldimethylsilyl (TBDMS) ether and a reactive allyl group. This unique combination makes it a useful building block in a variety of chemical transformations, including hydrosilylation, metathesis, and as a protecting group for allyl alcohol. Accurate spectroscopic characterization is paramount for verifying the purity and structural integrity of this reagent. This guide will provide a detailed analysis of its predicted ¹H NMR, ¹³C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the predicted ¹H and ¹³C NMR spectra of Allyloxy-tert-butyldimethylsilane.

¹H NMR Spectroscopy

The proton NMR spectrum of Allyloxy-tert-butyldimethylsilane is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 1: Predicted ¹H NMR Data for Allyloxy-tert-butyldimethylsilane

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.90 | ddt | 1H | -CH=CH₂ |

| ~5.20 | dq | 1H | -CH=CH H (trans) |

| ~5.00 | dq | 1H | -CH=CHH (cis) |

| ~4.00 | dt | 2H | -O-CH ₂-CH= |

| ~0.90 | s | 9H | -Si-C(CH ₃)₃ |

| ~0.05 | s | 6H | -Si-(CH ₃)₂ |

Causality of Experimental Choices in ¹H NMR: The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is crucial as it dissolves the analyte without introducing interfering proton signals. The use of TMS as an internal standard provides a reference point (0 ppm) for accurate chemical shift determination. The multiplicity of the signals (singlet, doublet of doublets of triplets, etc.) arises from spin-spin coupling between neighboring non-equivalent protons and is invaluable for assigning the connectivity of the molecule.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for Allyloxy-tert-butyldimethylsilane

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | -C H=CH₂ |

| ~116 | -CH=C H₂ |

| ~65 | -O-C H₂-CH= |

| ~26 | -Si-C(C H₃)₃ |

| ~18 | -Si-C (CH₃)₃ |

| ~ -5 | -Si-(C H₃)₂ |

Expertise in Spectral Interpretation: The downfield chemical shifts of the vinylic carbons (~135 and ~116 ppm) are characteristic of sp² hybridized carbons in a double bond. The signal for the allylic methylene carbon (~65 ppm) is shifted downfield due to the deshielding effect of the adjacent oxygen atom. The signals for the tert-butyl and dimethylsilyl groups appear in the upfield region, which is typical for sp³ hybridized carbons in these environments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for Allyloxy-tert-butyldimethylsilane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2960-2860 | Strong | C-H stretch (alkyl) |

| ~1645 | Medium | C=C stretch |

| ~1255 | Strong | Si-CH₃ symmetric deformation |

| ~1100 | Strong | Si-O-C stretch |

| ~840, 780 | Strong | Si-C stretch and Si-(CH₃)₂ rock |

Trustworthiness of IR Data: The presence of a medium intensity band around 1645 cm⁻¹ is a clear indication of the C=C double bond in the allyl group. The strong absorptions in the 1100-1000 cm⁻¹ region are characteristic of the Si-O-C linkage, confirming the silyl ether functionality. The strong bands at approximately 1255 cm⁻¹ and in the 840-780 cm⁻¹ region are definitive for the tert-butyldimethylsilyl group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following detailed methodologies are recommended.

NMR Spectroscopy: Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Allyloxy-tert-butyldimethylsilane into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less abundant ¹³C nuclei. A larger number of scans is usually required compared to ¹H NMR.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

FT-IR Spectroscopy: Sample Preparation and Acquisition

-

Sample Preparation (Neat Liquid):

-

As Allyloxy-tert-butyldimethylsilane is a liquid at room temperature, the simplest method is to run a neat spectrum.

-

Place one or two drops of the liquid onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Data Acquisition (ATR-FTIR):

-

Alternatively, and more commonly in modern laboratories, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Place a small drop of the sample directly onto the ATR crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

-

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Allyloxy-tert-butyldimethylsilane.

Allyloxy-tert-butyldimethylsilane molecular weight and formula

An In-Depth Technical Guide to Allyloxy-tert-butyldimethylsilane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Allyloxy-tert-butyldimethylsilane (ATBS), a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles.

Introduction: The Strategic Role of Silyl Ethers in Synthesis

Allyloxy-tert-butyldimethylsilane is a member of the silyl ether family, a class of compounds indispensable in modern organic synthesis. Its structure combines a reactive allyl group with a sterically hindered and robust tert-butyldimethylsilyl (TBDMS or TBS) protecting group. This unique combination allows chemists to temporarily mask the hydroxyl functionality of allyl alcohol, enabling selective reactions at other sites of a complex molecule. The TBDMS group is favored for its pronounced stability across a wide range of non-acidic and non-fluoride conditions, a critical feature for multi-step synthetic pathways common in pharmaceutical development. Once its protective role is complete, it can be cleaved under specific, mild conditions, regenerating the original alcohol.

Core Properties and Specifications

The fundamental characteristics of Allyloxy-tert-butyldimethylsilane define its behavior and utility in a laboratory setting. Its molecular formula is C₉H₂₀OSi, and it has a molecular weight of 172.34 g/mol .[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀OSi | [1][2][3][4] |

| Molecular Weight | 172.34 g/mol | [1] |

| CAS Number | 105875-75-0 | [1][4] |

| Linear Formula | H₂C=CHCH₂OSi(CH₃)₂C(CH₃)₃ | |

| Appearance | Liquid | [2] |

| Density | 0.811 g/mL at 25 °C | [1][5] |

| Boiling Point | 120 °C at 50 mmHg | [1][5] |

| Refractive Index | n20/D 1.421 | [1][5] |

| Water Solubility | Sparingly soluble (0.50 g/L at 25°C) | [1][5] |

| Flash Point | 33 °C (91.4 °F) - closed cup |

Synthesis of Allyloxy-tert-butyldimethylsilane: A Validated Protocol

The synthesis of Allyloxy-tert-butyldimethylsilane is a classic example of silylation, a Williamson ether synthesis analogue. The protocol involves the reaction of allyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl).

Mechanistic Rationale

The reaction proceeds via nucleophilic substitution. A base, typically a non-nucleophilic amine like imidazole or triethylamine, is used to deprotonate the allyl alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of TBDMSCl, displacing the chloride ion and forming the stable silicon-oxygen bond of the silyl ether. The choice of TBDMSCl is deliberate; the bulky tert-butyl group provides steric hindrance that protects the resulting silyl ether from hydrolysis and many other reagents, enhancing its effectiveness as a protecting group.[6]

Experimental Workflow Diagram

Caption: Synthesis workflow from reactants to purified product.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add allyl alcohol (1.0 eq.), imidazole (2.5 eq.), and anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Cooling : Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon adding the silylating agent.

-

Silylation : Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq.) portion-wise to the stirred solution.[7] A white precipitate of imidazole hydrochloride will form.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting allyl alcohol is consumed.

-

Work-up : Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Washing : Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and imidazole salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by fractional distillation under reduced pressure to obtain pure Allyloxy-tert-butyldimethylsilane as a colorless liquid.

Key Applications in Research and Development

The primary utility of Allyloxy-tert-butyldimethylsilane lies in its role as a protected form of allyl alcohol, a valuable building block in organic synthesis.

-

Protecting Group Chemistry : The TBDMS group effectively shields the hydroxyl function, preventing it from interfering with subsequent reactions such as oxidations, reductions, or Grignard reactions elsewhere in the molecule. This selective masking is a cornerstone of synthesizing complex molecules, including active pharmaceutical ingredients (APIs).[8]

-

Pharmaceutical Intermediate : As a stable, protected precursor, it serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][5]

-

Organosilicon Chemistry : The compound is a substrate in studies involving transformations of the allyl group, such as epoxidation, dihydroxylation, or metathesis, where a free hydroxyl group would be detrimental. Allyl ethers are established participants in a wide array of organic reactions.[9]

-

Advanced Materials : In material science, related allyl silane compounds are used as coupling agents and in the production of silicone-based polymers, where they can improve thermal stability and mechanical properties.[10]

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. Allyloxy-tert-butyldimethylsilane is a flammable liquid and requires careful handling.[2]

-

Personal Protective Equipment (PPE) : Always use in a well-ventilated fume hood. Wear safety glasses or a face shield, nitrile gloves, and a lab coat.[11][12]

-

Handling : Avoid contact with skin, eyes, and inhalation of vapors.[2] Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools and take precautionary measures against static discharge.[13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Recommended storage temperature is 2-8°C.[1][12] It is incompatible with strong oxidizing agents, acids, and alcohols.[2]

-

First Aid : In case of skin contact, wash off immediately with plenty of water.[11] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11]

Conclusion

Allyloxy-tert-butyldimethylsilane, with a molecular formula of C₉H₂₀OSi and a molecular weight of 172.34 g/mol , is more than a simple chemical. It represents a strategic tool for synthetic chemists, offering a reliable method to protect a reactive functional group during the intricate construction of complex molecular architectures. Its robust stability, coupled with well-defined synthesis and deprotection protocols, ensures its continued importance in the fields of pharmaceutical research and advanced organic synthesis.

References

- Chemdad Co., Ltd. (n.d.). ALLYLOXY-T-BUTYLDIMETHYLSILANE.

- Sigma-Aldrich. (n.d.). Allyloxy-tert-butyldimethylsilane 98%.

- ChemicalBook. (2023). ALLYLOXY-T-BUTYLDIMETHYLSILANE.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Chem-Impex. (n.d.). Allyl(tert-butyl)dimethylsilane.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Allyloxy-tert-butyldimethylsilane.

- Gelest, Inc. (2016). ALLYLOXY-t-BUTYLDIMETHYLSILANE Safety Data Sheet.

- PubChem. (n.d.). Allyloxy-tert-butyldimethylsilane.

- MDPI. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods.

- Labinsights. (2023). Protection Reagents to Facilitate Organic Synthesis.

- BuyersGuideChem. (n.d.). Allyloxy-tert-Butyldimethylsilane.

- Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride.

- Gelest, Inc. (2024). t-BUTYLDIMETHYLSILANE Safety Data Sheet.

- Cyman Chemical. (n.d.). MSDS - Safety Data Sheet for tert-Butyl(chloro)dimethylsilane.

Sources

- 1. ALLYLOXY-T-BUTYLDIMETHYLSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. gelest.com [gelest.com]

- 3. PubChemLite - Allyloxy-tert-butyldimethylsilane (C9H20OSi) [pubchemlite.lcsb.uni.lu]

- 4. Allyloxy-tert-Butyldimethylsilane | C9H20OSi - BuyersGuideChem [buyersguidechem.com]

- 5. ALLYLOXY-T-BUTYLDIMETHYLSILANE | 105875-75-0 [chemicalbook.com]

- 6. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. labinsights.nl [labinsights.nl]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.fi [fishersci.fi]

- 12. peptide.com [peptide.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

Application Note: Protocol for the Chemoselective Protection of Primary Alcohols with tert-Butyldimethylsilyl Chloride (TBSCl)

Introduction: The Strategic Role of Silyl Ethers in Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Protecting groups serve as temporary shields, preventing a functional group from undergoing unwanted transformations while chemical modifications are performed elsewhere in the molecule. Among the most versatile and widely utilized protecting groups for alcohols are silyl ethers, prized for their ease of installation, robustness across a wide array of reaction conditions, and predictable, mild cleavage.

The tert-butyldimethylsilyl (TBS) ether, introduced by E.J. Corey, stands out as a particularly valuable tool for the synthetic chemist.[1][2] The TBS group is approximately 10,000 times more hydrolytically stable than the simpler trimethylsilyl (TMS) ether, providing a significant advantage in terms of handling and stability during purification and subsequent reaction steps.[1] Its substantial steric bulk is not a drawback but a key feature that enables remarkable chemoselectivity. This bulkiness allows for the preferential protection of less sterically hindered alcohols, making TBSCl an ideal reagent for the selective silylation of primary alcohols in the presence of secondary or tertiary alcohols.[2][3]

This application note provides a detailed protocol for the protection of primary alcohols using tert-butyldimethylsilyl chloride (TBSCl). It delves into the underlying reaction mechanism, offers a step-by-step experimental guide, discusses common variables, and provides troubleshooting insights to ensure reliable and high-yielding transformations.

Reaction Mechanism: Activating the Silylating Agent

The direct reaction between an alcohol and TBSCl is typically very slow.[1][4] The reaction requires a basic catalyst to facilitate the silylation. While various bases can be used, the classic and highly effective method developed by E.J. Corey employs imidazole in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1][2]

The mechanism is not merely a simple deprotonation of the alcohol. Instead, imidazole acts as a powerful nucleophilic catalyst. It first attacks the electrophilic silicon atom of TBSCl, displacing the chloride and forming a highly reactive N-(tert-butyldimethylsilyl)imidazolium chloride intermediate. This intermediate is a much more potent silylating agent than TBSCl itself. The alcohol then attacks the activated silicon center of the imidazolium species, transferring the TBS group to form the desired silyl ether. The imidazole is regenerated, and the process also produces imidazolium hydrochloride as a byproduct.[3]

This catalytic cycle is efficient and allows the reaction to proceed under mild conditions, typically at room temperature.

Caption: Mechanism of Imidazole-Catalyzed TBS Protection.

Detailed Experimental Protocol

This protocol describes a general procedure for the TBS protection of a primary alcohol on a 10 mmol scale. The amounts should be adjusted proportionally for different scales.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Comments |

| Primary Alcohol Substrate | As required | N/A | Must be dry; co-evaporate with toluene if water is suspected. |

| tert-Butyldimethylsilyl Chloride (TBSCl) | ≥98% | Sigma-Aldrich | Hygroscopic solid. Handle quickly. |

| Imidazole | ≥99% | Acros Organics | Recrystallize from toluene if necessary. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a sealed bottle or freshly distilled over CaH₂. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Saturated aq. NH₄Cl Solution | N/A | Lab Prepared | For quenching the reaction. |

| Deionized Water | N/A | Lab Supply | For washing. |

| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | For final wash to aid phase separation. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying the organic phase. |

3.2. Step-by-Step Procedure

Caption: General Experimental Workflow for TBS Protection.

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add the primary alcohol (1.0 eq., 10 mmol) and imidazole (2.2 eq., 22 mmol, ~1.5 g). Add anhydrous DMF (0.5 M relative to the alcohol, 20 mL) via syringe. Stir the mixture until all solids dissolve.

-

Initiation: Add TBSCl (1.1 eq., 11 mmol, ~1.66 g) to the solution in one portion. A white precipitate of imidazolium hydrochloride will begin to form.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a solvent system in which the starting material and product have good separation (e.g., 10-20% Ethyl Acetate in Hexanes). The product, being less polar, will have a higher Rf value than the starting alcohol.

-

Workup - Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL).

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The water washes remove residual DMF and salts. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes, to afford the pure TBS-protected alcohol.

Optimizing Reaction Conditions

While the Corey protocol (TBSCl/imidazole/DMF) is robust, certain substrates may require modified conditions for optimal results.[3][4][5]

| Condition Variable | Common Choices & Rationale |

| Silylating Agent | TBSCl: Standard, cost-effective, and highly effective for primary and most secondary alcohols.[4]TBSOTf (Triflate): A much more powerful silylating agent used for sterically hindered secondary and tertiary alcohols that are unreactive towards TBSCl.[3][4] |

| Base | Imidazole: The classic choice. Acts as a nucleophilic catalyst.[1][3]2,6-Lutidine: A non-nucleophilic, sterically hindered base. Typically used with the highly reactive TBSOTf to scavenge the triflic acid byproduct.[3][4]Triethylamine (Et₃N) / DMAP: Et₃N is a common base, but the reaction can be slower. A catalytic amount of DMAP (4-dimethylaminopyridine) can significantly accelerate the silylation. |